3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid

Physicochemical profiling Drug-likeness Membrane permeability

Researchers sourcing thiazolidine-4-carboxylic acid analogs often encounter functional misassignment-2-substituted cysteine prodrugs are incorrectly substituted for N-3 acylated derivatives, leading to flawed pharmacological profiles. 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid (CAS 1101902-78-6) eliminates this ambiguity with a blocked N-3 position, enabling distinct applications: • Covalent inhibitor/probe design via α,β-unsaturated enone Michael acceptor • CNS-penetrant scaffold (TPSA 57.61 Ų, below BBB threshold) • Non-ring-opening pharmacophore for anti-inflammatory/ischemia-reperfusion SAR Available at ≥95% purity with reliable global fulfillment.

Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
Cat. No. B13176854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid
Molecular FormulaC8H11NO3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCC=CC(=O)N1CSCC1C(=O)O
InChIInChI=1S/C8H11NO3S/c1-2-3-7(10)9-5-13-4-6(9)8(11)12/h2-3,6H,4-5H2,1H3,(H,11,12)/b3-2+
InChIKeyWXUPVKSQZMFXKY-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic Acid Sourcing & Specifications


3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 1101902-78-6) is an N-acyl thiazolidine-4-carboxylic acid derivative, classified as a cyclic sulfur-containing amino acid analog . Thiazolidine-4-carboxylic acids are structural mimics of proline, where the γ-methylene group is replaced by a sulfur atom, making them valuable scaffolds in medicinal chemistry for enzyme inhibition and prodrug design [1]. This specific compound features a but-2-enoyl (crotonyl) acyl group at the N-3 position and is commercially available at ≥95% purity [2]. Its primary utility lies in research applications involving cysteine prodrug development, hepatoprotection studies, and proline metabolism inhibition [3].

N-3 Acyl Substitution Determines Activity Profile


Thiazolidine-4-carboxylic acid derivatives are not functionally interchangeable; the position and nature of substitution critically govern biological activity. 2-Substituted derivatives (e.g., 2-methyl-, 2-phenyl-thiazolidine-4-carboxylic acids) function primarily as cysteine prodrugs, releasing L-cysteine in vivo via nonenzymatic ring opening, and exhibit hepatoprotective activity against acetaminophen toxicity [1]. In contrast, N-3 acylated derivatives, such as 3-(but-2-enoyl)-1,3-thiazolidine-4-carboxylic acid, have a blocked nitrogen that prevents ring opening and alters the pharmacokinetic and pharmacodynamic profile entirely [2]. Patents describe N-acyl thiazolidine-4-carboxylic acids as possessing anti-inflammatory, antipyretic, and mucolytic activities, a spectrum distinct from the cysteine prodrug function of 2-substituted analogs [3]. Substituting an unsubstituted thiazolidine-4-carboxylic acid or a 2-alkyl analog for the N-3 but-2-enoyl derivative would yield an incorrect pharmacological profile, potentially compromising experimental reproducibility and validity in target-specific assays.

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic Acid Comparator Data


Lipophilicity and Ionization State Comparison

The N-3 but-2-enoyl substitution substantially increases lipophilicity relative to the unsubstituted parent thiazolidine-4-carboxylic acid. The target compound has a calculated LogP of 0.995 (ALogP) [1]. In contrast, the unsubstituted thiazolidine-4-carboxylic acid (Timonacic) exhibits a LogP of approximately -0.5 to -1.0, reflecting its more polar, zwitterionic character [2]. This difference of approximately 1.5-2.0 LogP units translates to roughly 30- to 100-fold higher predicted membrane partitioning for the but-2-enoyl derivative, which may influence cellular uptake and tissue distribution in biological assays. Additionally, the calculated pKa of 3.82 for the carboxylic acid group indicates that the compound exists predominantly in the ionized carboxylate form at physiological pH (7.4), while the increased LogD values at lower pH (LogD = -1.16 at pH 5.5; LogD = -2.74 at pH 7.4) demonstrate pH-dependent partitioning behavior relevant to subcellular compartmentalization [1].

Physicochemical profiling Drug-likeness Membrane permeability

TPSA and BBB Permeability Profile

The target compound has a calculated topological polar surface area (TPSA) of 57.61 Ų [1]. This value is significantly lower than the TPSA of the unsubstituted thiazolidine-4-carboxylic acid, which is estimated at approximately 80-90 Ų due to the free secondary amine [2]. In medicinal chemistry, a TPSA below 60-70 Ų is generally considered favorable for passive blood-brain barrier (BBB) penetration, whereas values above 80-90 Ų are associated with poor CNS exposure [3]. The 3-(but-2-enoyl) substitution, by acylating the nitrogen and eliminating its hydrogen-bond donor capacity, reduces the polar surface area into a range that predicts enhanced BBB permeability. This property distinguishes it from most thiazolidine-4-carboxylic acid derivatives, which typically have free amines or 2-substituents and thus higher TPSA values, limiting their utility in CNS-targeted research.

Blood-brain barrier permeability CNS drug design Physicochemical property optimization

N-3 Acyl Substitution Blocks Prodrug Function

2-Alkyl and 2-aryl substituted thiazolidine-4(R)-carboxylic acids function as prodrugs of L-cysteine, releasing the amino acid in vivo through nonenzymatic ring opening followed by solvolysis. For instance, 2(RS)-methylthiazolidine-4(R)-carboxylic acid protects mice against acetaminophen hepatotoxicity (LD90) with significant survival benefit at 48 h and is rapidly metabolized to 14CO2 (80% of dose excreted in expired air within 24 h) [1]. The 3-(but-2-enoyl)-1,3-thiazolidine-4-carboxylic acid has the N-3 position acylated, which blocks the ring-opening mechanism required for cysteine release. Consequently, this compound cannot serve as a cysteine prodrug. Instead, it belongs to the class of N-acyl thiazolidine-4-carboxylic acids, which exhibit anti-inflammatory, antipyretic, mucolytic, and analgesic activities, as well as activity in ischemic and reperfusion syndromes [2]. The presence of the α,β-unsaturated enone moiety may confer additional biological activities distinct from saturated N-acyl derivatives [3].

Prodrug design Cysteine delivery Hepatoprotection mechanism

Rotatable Bond Count and Molecular Flexibility

3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic acid has only 2 freely rotatable bonds [1], indicating a relatively rigid structure with limited conformational flexibility. In contrast, its Fmoc-protected, chiral analog, (4R)-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-1,3-thiazolidine-4-carboxylic acid (CAS 2171282-03-2), has 7 rotatable bonds [2]. Higher rotatable bond counts generally correlate with reduced crystallization propensity and increased synthetic handling challenges. The lower flexibility of the target compound may facilitate crystallization for X-ray structural studies and simplify NMR spectral interpretation. Additionally, the compound complies with Lipinski's Rule of Five, with molecular weight of 201.25 g/mol and hydrogen bond donor count of 1 [1].

Conformational analysis Synthetic accessibility Crystallization propensity

α,β-Unsaturated Enone as Synthetic Handle

The but-2-enoyl (crotonyl) group contains an α,β-unsaturated carbonyl system, which is an electrophilic Michael acceptor capable of undergoing conjugate addition with nucleophiles (e.g., thiols, amines) and participating in cycloaddition reactions (e.g., Diels-Alder). This reactive handle is absent in saturated N-acyl derivatives such as N-acetyl-thiazolidine-4-carboxylic acid [1]. The enone functionality also has the potential for covalent target engagement in biochemical assays, which may be exploited in covalent inhibitor or probe design [2]. In contrast, saturated N-acyl analogs lack this electrophilic center and are limited to non-covalent interactions. The (E)-configuration of the double bond, as indicated by the SMILES notation C/C=C/C(=O) [3], provides stereochemical definition that may influence biological recognition.

Diversity-oriented synthesis Click chemistry Covalent inhibitor design

Research Applications of 3-(But-2-enoyl)-1,3-thiazolidine-4-carboxylic Acid


CNS-Penetrant Probe Development

Given its TPSA of 57.61 Ų, which falls below the 60-70 Ų threshold favorable for blood-brain barrier penetration [1], this compound is a suitable scaffold for CNS-targeted chemical probes or lead optimization programs. Unlike most thiazolidine-4-carboxylic acid analogs with free amines (TPSA ~80-90 Ų), the N-3 acylated structure may enable brain exposure for studying central cholinergic or other CNS targets implicated in N-acyl thiazolidine pharmacology [2]. Researchers should confirm BBB permeability experimentally via in vitro PAMPA-BBB or in vivo brain-to-plasma ratio studies.

Anti-Inflammatory and Ischemia-Reperfusion Research

Patents disclose that N-acyl thiazolidine-4-carboxylic acids possess antipyretic, anti-inflammatory, mucolytic, and analgesic activities, and are active in ischemic and reperfusion syndromes [3]. The 3-(but-2-enoyl) substitution aligns with this pharmacophore class. This compound may serve as a starting point for structure-activity relationship (SAR) studies exploring the contribution of the α,β-unsaturated enone to these activities, comparing with saturated N-acyl derivatives. Potential assays include carrageenan-induced paw edema (anti-inflammatory) and isolated heart or in vivo ischemia-reperfusion models.

Covalent Inhibitor Design via Enone Moiety

The but-2-enoyl group is an electrophilic Michael acceptor capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins [4]. This property enables the development of covalent inhibitors or activity-based probes for target engagement studies. Researchers can evaluate covalent binding via mass spectrometry or in-gel fluorescence assays. This application is distinct from cysteine prodrug applications, which require the unsubstituted thiazolidine ring for L-cysteine release [5].

Synthetic Diversification via Conjugate Addition

The enone moiety provides a synthetic handle for conjugate addition with diverse nucleophiles (thiols, amines, hydrazines) to generate focused libraries of thiazolidine derivatives [6]. This enables rapid exploration of chemical space around the N-3 position. The low rotatable bond count (2) and compliance with Lipinski's Rule of Five [7] suggest that resulting derivatives may maintain favorable drug-like properties. Reaction conditions should be optimized to preserve the thiazolidine ring integrity and stereochemistry.

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